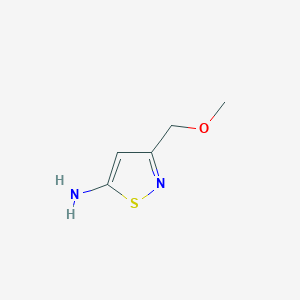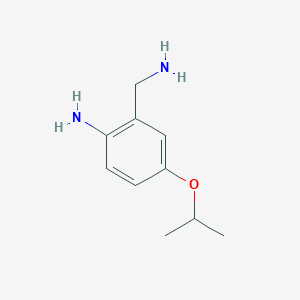
2-(Aminomethyl)-4-isopropoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-isopropoxyaniline is an organic compound that features an aniline moiety substituted with an aminomethyl group and an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-isopropoxyaniline can be achieved through several methods. One common approach involves the reaction of 4-isopropoxyaniline with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:
Starting Material: 4-isopropoxyaniline
Reagents: Formaldehyde, ammonium chloride
Conditions: Acidic medium, typically hydrochloric acid
Procedure: The 4-isopropoxyaniline is dissolved in an acidic medium, followed by the addition of formaldehyde and ammonium chloride. The mixture is then heated to promote the formation of the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).
Major Products
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-isopropoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-isopropoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity to its target, while the isopropoxy group may influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)indole
- 4-(2-Aminoethyl)benzenesulfonamide
Comparison
2-(Aminomethyl)-4-isopropoxyaniline is unique due to the presence of both the aminomethyl and isopropoxy groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H16N2O/c1-7(2)13-9-3-4-10(12)8(5-9)6-11/h3-5,7H,6,11-12H2,1-2H3 |
Clave InChI |
YOCOMLNHULFAJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)
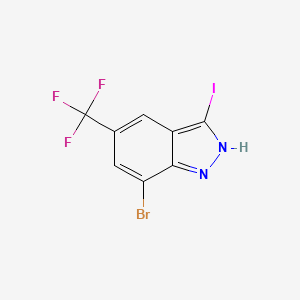
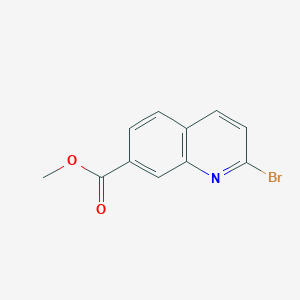

![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
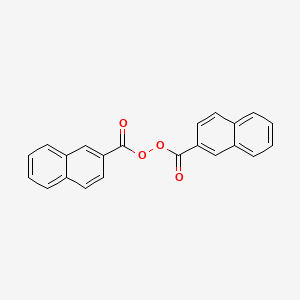

![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)
